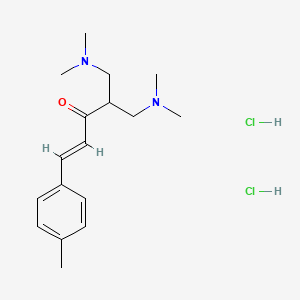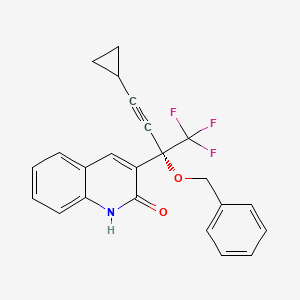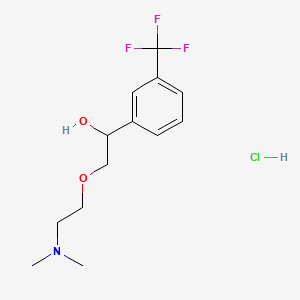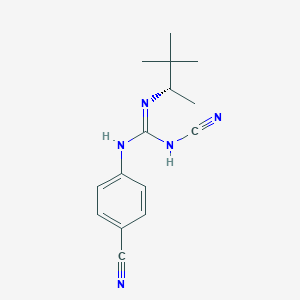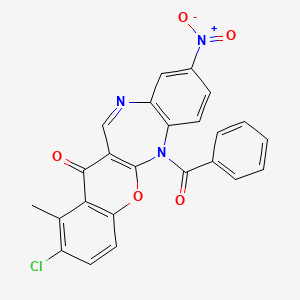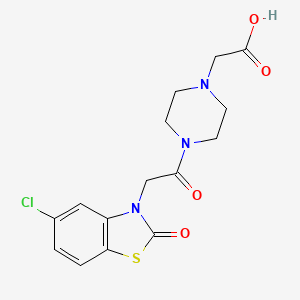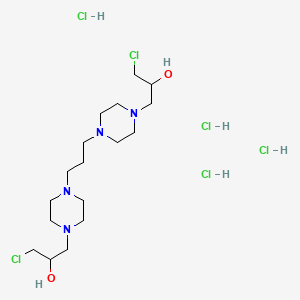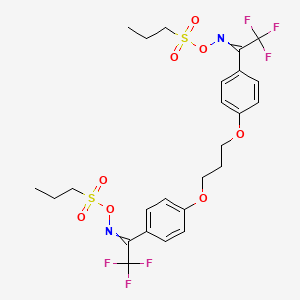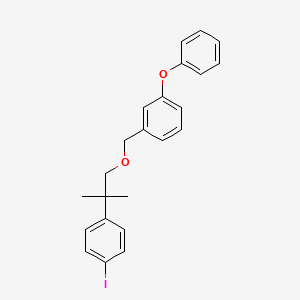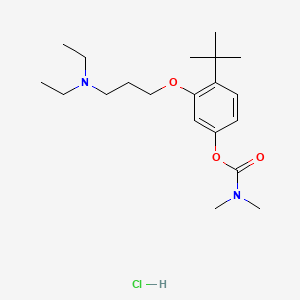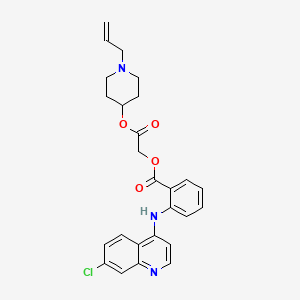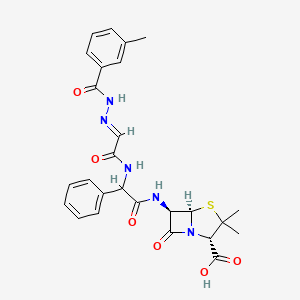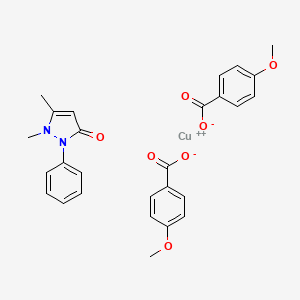
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)bis(4-methoxybenzoato-O(sup 1))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)bis(4-methoxybenzoato-O(sup 1))- is a coordination compound that features copper as the central metal ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)bis(4-methoxybenzoato-O(sup 1))- typically involves the reaction of copper salts with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one and 4-methoxybenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)bis(4-methoxybenzoato-O(sup 1))- can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, potentially altering its oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 4-methoxybenzoato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)bis(4-methoxybenzoato-O(sup 1))- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
作用機序
The mechanism of action of Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)bis(4-methoxybenzoato-O(sup 1))- involves its interaction with molecular targets through coordination bonds. The copper ion can interact with various biological molecules, including proteins and nucleic acids, potentially disrupting their normal functions. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
Copper(II) acetate: Another copper coordination compound with different ligands.
Copper(II) sulfate: A widely used copper compound with distinct properties and applications.
Copper(II) chloride: Known for its use in various chemical reactions and industrial processes.
Uniqueness
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)bis(4-methoxybenzoato-O(sup 1))- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in catalysis, medicine, and materials science .
特性
CAS番号 |
84009-22-3 |
|---|---|
分子式 |
C27H26CuN2O7 |
分子量 |
554.0 g/mol |
IUPAC名 |
copper;1,5-dimethyl-2-phenylpyrazol-3-one;4-methoxybenzoate |
InChI |
InChI=1S/C11H12N2O.2C8H8O3.Cu/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*1-11-7-4-2-6(3-5-7)8(9)10;/h3-8H,1-2H3;2*2-5H,1H3,(H,9,10);/q;;;+2/p-2 |
InChIキー |
UZHAPJZHUSLSQT-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.COC1=CC=C(C=C1)C(=O)[O-].COC1=CC=C(C=C1)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


